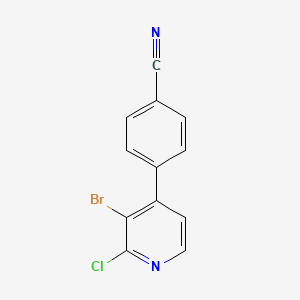
4-(3-Bromo-2-chloropyridin-4-yl)benzonitrile
Cat. No. B8686395
M. Wt: 293.54 g/mol
InChI Key: BFEPEMRKANVTGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07572808B2
Procedure details


To a suspension of 4-(3-bromo-2-chloropyridin-4-yl)benzonitrile (0.59 g, 2.02 mmol) in dioxane (7 mL) at room temperature was added anhydrous hydrazine (1 mL). The resulting mixture was stirred at 80° C. for 2 h. Analysis by HPLC/MS indicated the reaction was not complete. Additional anhydrous hydrazine (1 mL) was added, and the reaction mixture was stirred at 90° C. for 5 h more. After cooling to room temperature, the reaction mixture was concentrated under reduced pressure. Water was added to the residue, and the resulting suspension was sonicated for 5 min. The resulting slurry was filtered, and the collected solid was washed with water (10 mL×2), then dried in a 45° C. vacuum oven for 16 h to afford 510 mg of the title compound as a beige solid. HPLC/MS: retention time=1.74 min, [M+H]+=289.



Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[C:3](Cl)=[N:4][CH:5]=[CH:6][C:7]=1[C:8]1[CH:15]=[CH:14][C:11]([C:12]#[N:13])=[CH:10][CH:9]=1.[NH2:17][NH2:18]>O1CCOCC1>[Br:1][C:2]1[C:3]([NH:17][NH2:18])=[N:4][CH:5]=[CH:6][C:7]=1[C:8]1[CH:15]=[CH:14][C:11]([C:12]#[N:13])=[CH:10][CH:9]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.59 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C(=NC=CC1C1=CC=C(C#N)C=C1)Cl
|
|
Name
|
|
|
Quantity
|
7 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Step Two
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
NN
|
Step Three
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
NN
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was stirred at 80° C. for 2 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture was stirred at 90° C. for 5 h more
|
|
Duration
|
5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to room temperature
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the reaction mixture was concentrated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Water was added to the residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting suspension was sonicated for 5 min
|
|
Duration
|
5 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting slurry was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the collected solid was washed with water (10 mL×2)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in a 45° C. vacuum oven for 16 h
|
|
Duration
|
16 h
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C(=NC=CC1C1=CC=C(C#N)C=C1)NN
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 510 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

